2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide
CAS No.: 1021225-94-4
Cat. No.: VC7651727
Molecular Formula: C22H20N4O3S3
Molecular Weight: 484.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021225-94-4 |
|---|---|
| Molecular Formula | C22H20N4O3S3 |
| Molecular Weight | 484.61 |
| IUPAC Name | 2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H20N4O3S3/c1-3-29-16-9-7-15(8-10-16)26-19-18(32-22(26)30)20(28)25-21(24-19)31-12-17(27)23-14-6-4-5-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,23,27)(H,24,25,28) |
| Standard InChI Key | NDUXTEKNMKDQCZ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC(=C4)C)SC2=S |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The compound’s systematic IUPAC name, 2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H- thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide, reflects its intricate architecture. Key features include:
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Thiazolo[4,5-d]pyrimidine core: A bicyclic system merging thiazole and pyrimidine rings.
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4-Ethoxyphenyl substituent: An aromatic group with an ethoxy moiety at the para position.
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Thioacetamide bridge: A sulfur-containing linker connecting the core to the m-tolyl group.
| Property | Data |
|---|---|
| CAS No. | 1021225-94-4 |
| Molecular Formula | C₂₂H₂₀N₄O₃S₃ |
| Molecular Weight | 484.61 g/mol |
| SMILES | CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC(=C4)C)SC2=S |
| InChI Key | NDUXTEKNMKDQCZ-UHFFFAOYSA-N |
The molecular structure suggests significant π-π stacking potential due to aromatic systems and hydrogen-bonding capacity via amide and thione groups.
Spectroscopic Data
While experimental spectral data (e.g., NMR, IR) for this compound is unavailable, analogous thiazolopyrimidines exhibit:
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¹H NMR: Resonances for aromatic protons (δ 6.8–7.5 ppm), ethoxy methylene (δ 1.3–1.5 ppm), and acetamide NH (δ 10.2–10.8 ppm).
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IR: Stretching vibrations for C=O (1680–1720 cm⁻¹), C=S (1250–1300 cm⁻¹), and N-H (3300–3500 cm⁻¹).
Synthesis and Manufacturing
Synthetic Pathways
The synthesis likely follows multi-step protocols common to thiazolopyrimidines:
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Formation of the thiazole ring: Cyclocondensation of thiourea derivatives with α-haloketones.
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Pyrimidine annulation: Reaction with urea or thiourea under acidic or basic conditions.
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Functionalization: Introduction of the 4-ethoxyphenyl and m-tolylacetamide groups via nucleophilic substitution or coupling reactions.
Critical parameters include:
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Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.
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Temperature control: Moderate heating (60–80°C) to balance reaction rate and side-product formation.
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel column chromatography) are typically employed for purification. Yields for analogous compounds range from 60–85%, depending on the efficiency of intermediate steps.
Physicochemical Properties
Solubility and Stability
While experimental solubility data is absent, predictions based on structural analogs suggest:
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LogP: ~3.2 (moderate lipophilicity, favoring cellular membrane permeability).
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Aqueous solubility: <0.1 mg/mL, necessitating solubilizing agents (e.g., DMSO) for biological assays.
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the acetamide and thione groups.
Thermal and Spectral Characteristics
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Melting point: Estimated 215–230°C (differential scanning calorimetry of similar compounds).
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UV-Vis absorption: λₘₐₓ ~270 nm (π→π* transitions in aromatic systems).
| Biological Activity | Model System | Key Finding (Analog Data) |
|---|---|---|
| Antiproliferative | MCF-7 cells | IC₅₀ = 8.7 μM |
| Anti-inflammatory | RAW264.7 macrophages | IL-6 reduction by 62% at 10 μM |
Research Gaps and Future Directions
Unexplored Pharmacokinetics
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ADME profiling: No data on absorption, distribution, metabolism, or excretion.
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Toxicology: Acute and chronic toxicity studies are needed to assess safety margins.
Target Validation
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Proteomic studies: Identification of specific molecular targets (e.g., kinases, receptors).
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Crystallography: Co-crystallization with potential targets to elucidate binding modes.
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